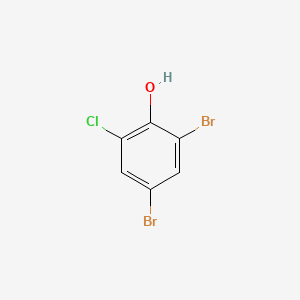

2,4-Dibromo-6-chlorophenol

Descripción general

Descripción

2,4-Dibromo-6-chlorophenol is a chemical compound with the molecular formula C6H3Br2ClO. It has an average mass of 286.348 Da and a monoisotopic mass of 283.823914 Da .

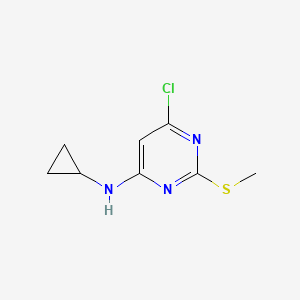

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring substituted with two bromine atoms and one chlorine atom . The exact positions of these substituents can influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis

This compound has a density of 2.2±0.1 g/cm³. It has a boiling point of 251.8±35.0 °C at 760 mmHg and a flash point of 106.1±25.9 °C. The compound has a molar refractivity of 48.4±0.3 cm³ and a molar volume of 132.2±3.0 cm³ .Aplicaciones Científicas De Investigación

Catalytic Hydrodechlorination

Research has explored the dechlorination of chlorophenols, including compounds similar to 2,4-Dibromo-6-chlorophenol, using Pd/Fe nanoparticles. This method showed significantly faster reaction rates compared to other bimetallic systems and followed pseudo-first-order kinetics, leading to the complete reduction to phenol (Zhou, Li, & Lim, 2010).

Adsorption Studies

A study investigated the interaction between chlorophenol molecules and the Cu(111) surface using density functional theory. This research provides insights into the catalyzed formation of dioxin compounds on copper surfaces, relevant to understanding the behavior of compounds like this compound (Altarawneh et al., 2008).

Advanced Oxidation Processes

The decomposition of chlorophenols in aqueous solutions by advanced oxidation processes (AOPs) was studied. These processes, involving combinations of oxidants like hydrogen peroxide and UV radiation, showed significant degradation rates and half-life times, which are relevant for the environmental management of chlorinated compounds (Benítez, Beltrán-Heredia, Acero, & Rubio, 2000).

Photo-Fenton Process

Research into the photo-Fenton process, a method of treating chlorophenols in aqueous solution, revealed insights into treatment efficiency and reaction rates. This study helps understand the degradation pathways of chlorophenols and their by-products, which can be more toxic than the primary compound (Kuo, Lo, & Chan, 1998).

Nanoparticle-Supported Dechlorination

A study demonstrated the use of Fe/Ni bimetallic nanoparticles supported by polystyrene cation exchange resin for removing chlorophenols like 2,4-dichlorophenol from aqueous solutions. This research suggests promising applications in groundwater remediation and environmental cleanup (Zhang, Hu, Ruan, Ai, Yuan, & Fu, 2020).

Wastewater Treatment

The catalytic hydrodechlorination of chlorophenols in aqueous solution over Pd/activated carbon catalysts wasstudied, offering insights into wastewater treatment methods. This research showed high conversion rates and significant reduction in toxicity, demonstrating the effectiveness of this approach for treating chlorophenol-contaminated water (Calvo, Mohedano, Casas, Gilarranz, & Rodriguez, 2004).

Methanogenic Degradation

A study on the degradation of chlorinated phenols under methanogenic conditions revealed that adding auxiliary carbon sources like p-cresol or propionate enhanced the degradation rate. This research is significant for understanding the biodegradation of chlorophenols in natural and engineered environments (Häggblom, Rivera, & Young, 1993).

Photocatalytic Degradation

Research on copper-doped titanium dioxide's ability to catalyze the degradation of chlorophenols under visible light explored new methods of environmental decontamination. This study helps in understanding how modifications like doping can enhance photocatalytic efficiency (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Anaerobic-Aerobic Biological Processes

The complete degradation of trichlorophenol to less chlorinated compounds through a two-stage anaerobic-aerobic biological process was investigated. This research contributes to the development of effective bioremediation strategies for chlorophenols in water (Armenante, Kafkewitz, Lewandowski, & Jou, 1999).

High-Temperature Oxidation Studies

A study on the high-temperature oxidation of chlorophenol provided insights into the mechanisms of dioxin formation, crucial for understanding and controlling environmental pollutants (Evans & Dellinger, 2005).

Environmental Impact Assessment

An extensive review of the impact of chlorophenols, including 2,4-dichlorophenol, on the aquatic environment evaluated their toxicity, persistence, bioaccumulation, and organoleptic effects. This comprehensive assessment aids in the management and regulation of chlorophenols in the environment (Krijgsheld & Gen, 1986).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound belongs to the class of organic compounds known as bromodiphenyl ethers . These are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group .

Mode of Action

It is known that bromodiphenyl ethers can interact with various biological targets due to their structural similarity to natural compounds .

Propiedades

IUPAC Name |

2,4-dibromo-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSIWVCWTVYFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196456 | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4526-56-1 | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

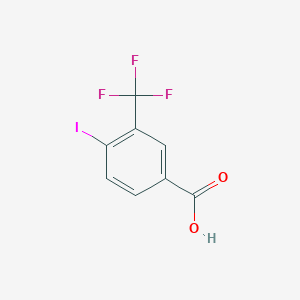

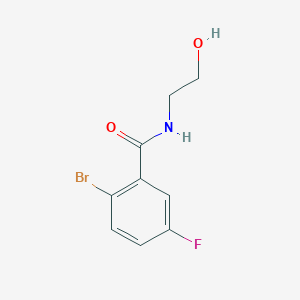

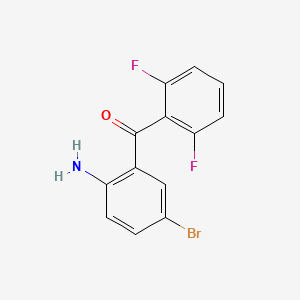

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604472.png)

![(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B1604479.png)

![Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1604487.png)